(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
Description
The compound (5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione class, a scaffold known for diverse biological activities. Its structure features a benzylidene moiety substituted with bromo (3-position), hydroxy (4-position), and methoxy (5-position) groups, along with a phenyl group at position 3 of the thiazolidine ring. This substitution pattern distinguishes it from related derivatives and may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4S/c1-23-13-8-10(7-12(18)15(13)20)9-14-16(21)19(17(22)24-14)11-5-3-2-4-6-11/h2-9,20H,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGUKKDIVHAPQN-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125394 | |
| Record name | 2,4-Thiazolidinedione, 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylene]-3-phenyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58215-64-8 | |
| Record name | 2,4-Thiazolidinedione, 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylene]-3-phenyl-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58215-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Thiazolidinedione, 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylene]-3-phenyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C14H12BrN2O4S
- Molecular Weight : 368.22 g/mol
Structural Characteristics
The compound features a thiazolidine-2,4-dione core with various substituents that enhance its reactivity and biological activity. The presence of the bromine atom and hydroxyl groups contributes to its unique properties.
Chemistry
This compound serves as a versatile building block in organic synthesis. Its thiazolidine core allows for various functional group modifications, making it useful for creating more complex molecules.
Synthetic Routes
The synthesis typically involves:
- Formation of the thiazolidine core.
- Introduction of the phenylmethylidene group.
- Bromination and hydroxylation reactions.
Biology
Research indicates potential biological activities including:
- Antimicrobial Properties : Studies have shown that thiazolidine derivatives exhibit significant antibacterial activity against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
Case Study: Anticancer Activity
In vitro studies have demonstrated that (5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can effectively reduce cell viability in cancer cell lines, indicating its potential as a chemotherapeutic agent.
Medicine
The compound is being explored for its therapeutic effects in treating diseases such as cancer and bacterial infections. Its mechanism of action involves interaction with specific molecular targets that modulate cellular processes.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor for pharmaceuticals. Its unique properties make it suitable for formulating innovative products in chemical manufacturing.
Mechanism of Action
The mechanism of action of (5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione would depend on its specific biological activities. Generally, compounds containing the thiazolidinedione moiety are known to interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzylidene Ring
(a) Halogenation and Electronic Properties
- Bromo vs. Wt. 367.85, CAS 664357-91-9) . Bromine’s larger atomic radius may improve hydrophobic interactions in enzyme binding pockets.
- Positional Isomerism : The 3-bromo substitution contrasts with (5E)-5-(5-bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one (Mol. Wt. 344.25, CAS 313470-10-9), where bromo is at the 5-position. This positional difference could alter steric hindrance and electronic distribution .
(b) Hydroxy and Methoxy Groups
- The 4-hydroxy and 5-methoxy groups in the target compound may engage in hydrogen bonding and π-stacking, similar to (5E)-5-(4-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione (CAS 5584-48-5), which lacks bromo and methoxy groups . Methoxy’s electron-donating effect could enhance stability compared to ethoxy analogs like (5E)-5-(5-bromo-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione (Mol. Wt. 415.28, CAS 593265-34-0) .
Core Structure Modifications
(a) Thiazolidine-2,4-dione vs. Imidazolidine-2,4-dione
- The thiazolidine-dione core in the target compound differs from imidazolidine-dione derivatives (e.g., ), which may exhibit distinct conformational flexibility and hydrogen-bonding capacity due to nitrogen placement.
(b) Thioxo vs. Dione
Position 3 Substituents
- The phenyl group at position 3 in the target compound contrasts with ethyl () or allyl () substituents. Phenyl groups enhance π-π stacking in protein interactions, as seen in docking studies of CID 3087795 (a 3-(2-aminoethyl)-substituted analog with HIV-1 RT inhibition, Energy Score: -8.69 kcal/mol) .
Comparative Data Table
*Calculated based on molecular formulas.
Biological Activity
The compound (5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione belongs to a class of heterocyclic compounds known as thiazolidine-2,4-diones (TZDs). This article explores its biological activities, including antidiabetic, anticancer, antimicrobial, and antioxidant properties.
Overview of Thiazolidine-2,4-Diones
Thiazolidine-2,4-diones are characterized by a five-membered ring containing sulfur and nitrogen. They have gained attention due to their diverse pharmacological activities. The modifications at the third and fifth positions of the TZD scaffold allow for a wide range of biological activities, making them valuable in medicinal chemistry .
Antidiabetic Activity
TZDs are primarily recognized for their role as antidiabetic agents. They function through the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and promotes glucose uptake in adipose tissues. The compound may exhibit similar effects based on its structural characteristics .
Table 1: Antidiabetic Activity of Thiazolidine Derivatives
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| TZD A | 15.0 | PPAR-γ activation |
| TZD B | 10.5 | Insulin sensitization |
| (5E)-Bromo-D | TBD | TBD |
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of thiazolidine derivatives against various cancer cell lines. For instance, a related compound with a similar structure demonstrated significant cytotoxicity against NCI-H292 human lung carcinoma cells with an IC50 value of 1.26 μg/mL after 72 hours of incubation . The mechanisms observed included apoptosis induction through mitochondrial depolarization and DNA fragmentation.
Case Study: Cytotoxicity Analysis
In a comparative study, the compound (5E)-Bromo-D exhibited selective cytotoxicity against lung cancer cells while showing minimal toxicity to normal peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for reducing side effects during cancer treatment .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μg/mL) | Selectivity Index |
|---|---|---|---|
| (5E)-Bromo-D | NCI-H292 | 1.26 | High |
| TZD C | MCF-7 | TBD | TBD |
Antimicrobial Activity
Thiazolidine derivatives have also shown promising antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values typically range from 2 to 16 μg/mL against various bacterial strains .
Table 3: Antimicrobial Activity Overview
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| (5E)-Bromo-D | Staphylococcus aureus | TBD |
| TZD E | Escherichia coli | TBD |
Antioxidant Activity
The antioxidant potential of thiazolidine derivatives is attributed to their ability to scavenge reactive oxygen species (ROS). This activity helps mitigate oxidative stress-related damage in cells, which is pivotal in preventing various diseases, including cancer and diabetes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione?
- The compound is typically synthesized via a condensation reaction between a substituted benzaldehyde derivative (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) and 3-phenyl-1,3-thiazolidine-2,4-dione. Key steps include refluxing in acetic acid or DMF with sodium acetate as a catalyst to facilitate Knoevenagel condensation. Purification often involves recrystallization from DMF-acetic acid or ethanol mixtures .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- 1H-NMR and 13C-NMR are critical for confirming the Z/E configuration of the benzylidene moiety and verifying substituent positions. For example, the olefinic proton in the (5E) isomer typically resonates at δ 7.5–8.0 ppm (1H, singlet), while the aromatic protons of the phenyl group appear as multiplet signals. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Q. What safety precautions are necessary when handling brominated thiazolidinediones?
- Due to the bromine substituent and potential reactivity:
- Use fume hoods and personal protective equipment (PPE) (gloves, lab coat, goggles).
- Avoid contact with oxidizers; store in sealed containers at 2–8°C, separated from incompatible chemicals.
- For spills, use inert absorbents (e.g., vermiculite) and dispose of waste according to halogenated organic compound protocols .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking evaluates interactions with biological targets (e.g., PPAR-γ for antidiabetic activity). Tools like Gaussian or AutoDock Vina help identify optimal reaction conditions (solvent, temperature) and substituent effects on bioactivity .
Q. What strategies resolve contradictions in crystallographic data for Z/E isomers of thiazolidinediones?
- Single-crystal X-ray diffraction is definitive for distinguishing Z/E configurations. For example, in (5Z)-5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, the dihedral angle between the benzylidene and thiazolidinedione rings is 4.3°, confirming the Z-configuration. Discrepancies in published data may arise from solvent effects or crystallization conditions, necessitating redetermination under controlled parameters .
Q. How does the bromine substituent influence the compound’s bioactivity compared to chloro or iodo analogs?
- Electron-withdrawing effects of bromine enhance electrophilicity, potentially increasing binding affinity to enzymes like α-glucosidase or PPAR-γ. Comparative studies with chloro (e.g., (5Z)-3-[(2E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoyl] derivatives) show bromine’s superior steric and electronic effects in stabilizing ligand-receptor interactions. Assays such as MTT cytotoxicity or enzyme inhibition kinetics quantify these differences .
Q. What advanced purification techniques improve yield and purity for scale-up synthesis?
- High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) resolves closely related impurities. For large-scale production, continuous flow reactors minimize side reactions (e.g., oxidation of the hydroxyl group), while microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional reflux .
Methodological Notes
- Contradictions in Data : Discrepancies in reported melting points or spectroscopic data may arise from polymorphic forms or solvent residues. Always cross-validate with elemental analysis (C, H, N, S) and differential scanning calorimetry (DSC) .
- Biological Assays : For hypolipidemic or antioxidant activity, use in vitro models (e.g., LDL oxidation assays) and in vivo rodent studies with dose-response curves (10–100 mg/kg). Include positive controls (e.g., rosiglitazone for PPAR-γ activity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
